
Benzoin isobutyl ether
概述
描述
准备方法
Synthetic Routes and Reaction Conditions: Benzoin isobutyl ether is synthesized through the etherification reaction of benzoin with isobutanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the ether bond . The general reaction can be represented as follows:
Benzoin+IsobutanolAcid CatalystBenzoin Isobutyl Ether+Water
Industrial Production Methods: In industrial settings, the preparation of this compound involves the following steps :
Etherification Reaction: Benzoin and isobutanol are mixed in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to ensure complete conversion.
Water Scrubbing: The reaction mixture is washed with water to remove any residual acid and by-products.
Desolventizing: The solvent is removed under reduced pressure to obtain the pure this compound.
化学反应分析
Types of Reactions: Benzoin isobutyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzil derivatives.
Reduction: It can be reduced to form benzoin derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products:
Oxidation: Benzil derivatives.
Reduction: Benzoin derivatives.
Substitution: Substituted this compound derivatives.
科学研究应用
Benzoin isobutyl ether has a wide range of applications in scientific research and industry :
Chemistry: It is used as a photoinitiator in the synthesis of UV-curable resins and coatings.
Biology: It is used in the study of photochemical reactions and mechanisms.
Medicine: It is investigated for its potential use in drug delivery systems and photodynamic therapy.
Industry: It is used in the production of printing inks, adhesives, and coatings.
作用机制
Benzoin isobutyl ether can be compared with other similar compounds such as benzoin methyl ether and benzoin ethyl ether . These compounds share similar structures and properties but differ in the length of the alkyl chain attached to the ether oxygen. The uniqueness of this compound lies in its specific reactivity and solubility profile, which makes it particularly suitable for certain applications in UV-curable systems.
相似化合物的比较
- Benzoin methyl ether
- Benzoin ethyl ether
- Benzoin propyl ether
属性
IUPAC Name |
2-(2-methylpropoxy)-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-14(2)13-20-18(16-11-7-4-8-12-16)17(19)15-9-5-3-6-10-15/h3-12,14,18H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVZGKVGQDHWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051485 | |
| Record name | 2-(2-Methylpropoxy)-1,2-diphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22499-12-3 | |
| Record name | Benzoin isobutyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22499-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoin isobutyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022499123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2-(2-methylpropoxy)-1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Methylpropoxy)-1,2-diphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-isobutylbenzoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOIN ISOBUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WOK8H9226 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzoin isobutyl ether function as a photoinitiator in polymerization reactions?
A1: [] When exposed to UV light, BIE undergoes photolysis, generating free radicals. These radicals initiate the polymerization of monomers like styrene, ultimately forming polymer chains. The efficiency of BIE as a photoinitiator is influenced by factors like the wavelength of UV light and the presence of other reactants.
Q2: Are there differences in initiating efficiency when this compound is bound to a resin compared to its free form?
A2: Yes, research has shown that ketonic resin-bound BIE exhibits significantly higher initiating efficiency compared to free BIE. [] This difference is attributed to the altered mobility and reactivity of BIE when attached to the resin backbone.
Q3: Can this compound be used to monitor self-healing processes in materials?
A3: Yes, BIE plays a crucial role in a self-healing coating system by facilitating the photopolymerization of the healing agent, methacryloxypropyl-terminated polydimethylsiloxane (MAT-PDMS). [] Upon damage, the encapsulated BIE and MAT-PDMS are released. Exposure to sunlight triggers the BIE-induced polymerization of MAT-PDMS, effectively repairing the damage.
Q4: How does the polarity of the surrounding environment impact the spectral properties of dyes when this compound is used as a photoinitiator?
A4: While BIE itself doesn't directly influence the spectral properties of dyes, it's used in the creation of polyurethane matrices which can house dyes. Studies have revealed that increasing the polarity of polyurethane matrices, synthesized using BIE as a photoinitiator, leads to a shift in the absorption and luminescence bands of embedded dyes towards longer wavelengths (positive solvatochromism). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
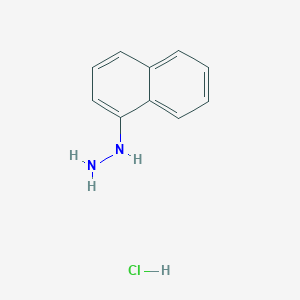


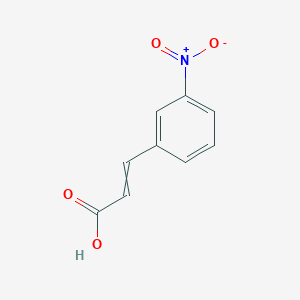
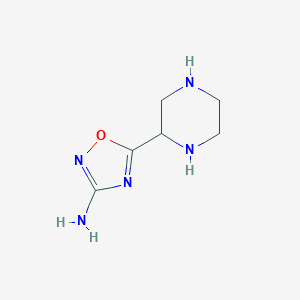
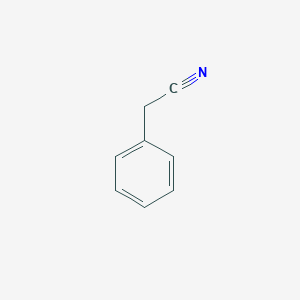

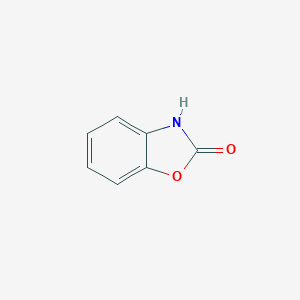
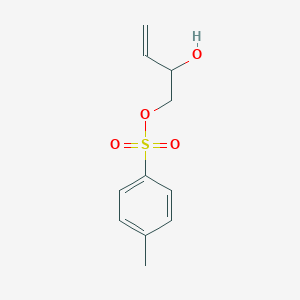
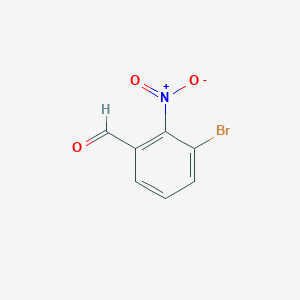
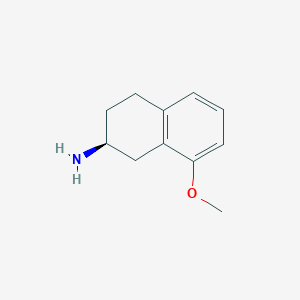

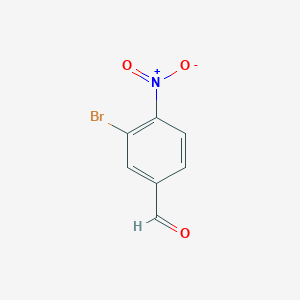
![4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone](/img/structure/B145947.png)
